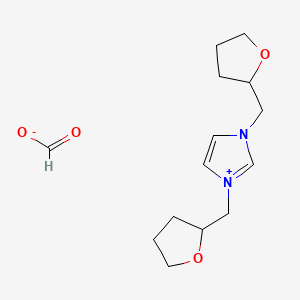![molecular formula C10H7N3 B14113552 Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine is a heterocyclic compound that features a fused ring system containing a benzene ring, a pyrrole ring, and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[e]pyrrolo[2,1-c][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of α-diazopyrroles with enamines at room temperature, resulting in the formation of pyrrolo[2,1-c][1,2,4]triazines . Another approach includes the use of pyrrole, chloramine, and formamidine acetate as starting materials, followed by a series of reactions to construct the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process using pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach has been developed to produce the compound in kilogram quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzo[e]pyrrolo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit kinases involved in cancer cell proliferation by binding to the ATP-binding site of the enzyme, thereby blocking its activity . Additionally, the compound can interfere with viral replication by targeting viral enzymes .
Comparaison Avec Des Composés Similaires
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine can be compared with other similar compounds, such as pyrrolo[2,1-f][1,2,4]triazine and pyrazolo[4,3-e][1,2,4]triazine . These compounds share similar structural features but differ in their biological activities and chemical properties. For instance, pyrrolo[2,1-f][1,2,4]triazine is known for its kinase inhibitory activity, while pyrazolo[4,3-e][1,2,4]triazine exhibits anticancer properties .
List of Similar Compounds
- Pyrrolo[2,1-f][1,2,4]triazine
- Pyrazolo[4,3-e][1,2,4]triazine
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine
Propriétés
Formule moléculaire |
C10H7N3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
pyrrolo[2,1-c][1,2,4]benzotriazine |
InChI |
InChI=1S/C10H7N3/c1-2-5-9-8(4-1)11-12-10-6-3-7-13(9)10/h1-7H |
Clé InChI |
MNBMEPCBWHCISW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=NC3=CC=CN23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14113515.png)


![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113538.png)


![N-(3-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113546.png)
